
Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H4ClF3N2O2 It is a derivative of pyrazine, characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 6-position, along with a methyl ester group at the 2-position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control ensures that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate or 3-alkoxy-6-(trifluoromethyl)pyrazine-2-carboxylate.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in microbial cells, disrupting their normal function and leading to antimicrobial effects.
Chemical Reactivity: The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the pyrazine ring influences its reactivity, making it a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate: Characterized by its unique combination of chloro and trifluoromethyl groups.
Methyl 3-chloro-6-(difluoromethyl)pyrazine-2-carboxylate: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
Methyl 3-bromo-6-(trifluoromethyl)pyrazine-2-carboxylate: Similar structure but with a bromo group instead of chloro.
Uniqueness
This compound is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties.
Eigenschaften
IUPAC Name |
methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c1-15-6(14)4-5(8)12-2-3(13-4)7(9,10)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVZSXRDFGXOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823377-78-1 |
Source


|
| Record name | methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
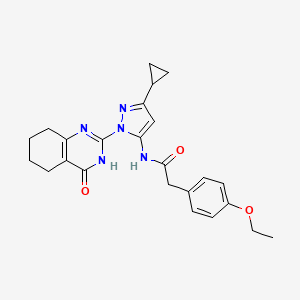
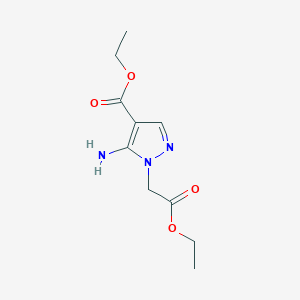
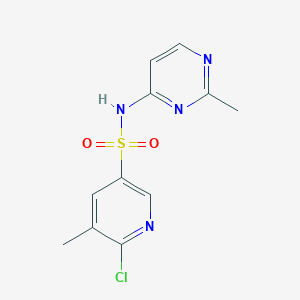
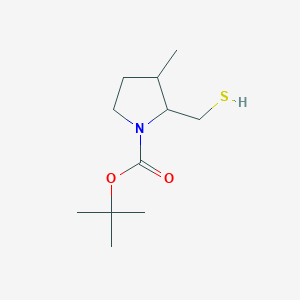
![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2777421.png)
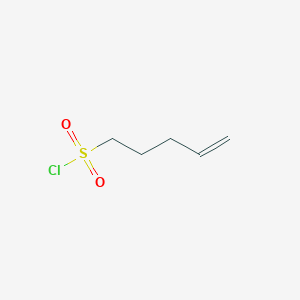



![2-(sec-butylthio)-1H-benzo[d]imidazole](/img/structure/B2777427.png)
![3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2777428.png)
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777429.png)
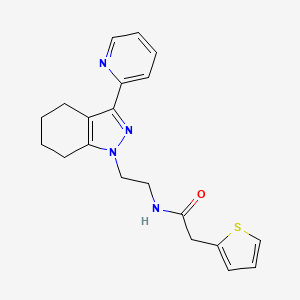
![N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2777431.png)
